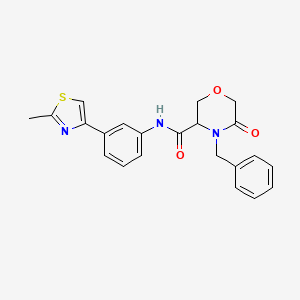

2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

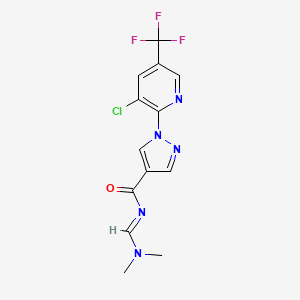

The compound “2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . The phenyl group attached to the imidazole ring is a common motif in many pharmaceuticals .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazole ring, which can act as a nucleophile in many reactions .Applications De Recherche Scientifique

Electrophysiological Activity in Cardiac Research

Research on derivatives related to 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide has demonstrated potential in cardiac electrophysiological activity. These compounds, including N-substituted imidazolylbenzamides, have shown potency in in vitro Purkinje fiber assays comparable to sematilide, a selective class III agent undergoing clinical trials. This suggests their viability for producing class III electrophysiological activity, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Antipsychotic Potential

A series of 2-phenyl-4-(aminomethyl)imidazoles, designed as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics, exhibited promising dopamine D2 receptor binding. This research highlights the potential use of these compounds as antipsychotic agents, providing a foundation for further exploration in the treatment of psychiatric disorders (Thurkauf et al., 1995).

Antimicrobial and Antitumor Activity

Benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown significant in vitro cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancers. These complexes bind DNA through an intercalative mode, suggesting a mechanism for their antiproliferative efficacy. This positions them as candidates for further evaluation as anticancer drugs (Paul et al., 2015).

α-Glucosidase Inhibition for Diabetes Management

Novel benzimidazole derivatives have been identified as potent α-glucosidase inhibitors, showing better inhibition than acarbose. This indicates their potential as therapeutic agents for managing diabetes by controlling postprandial hyperglycemia. Their molecular docking studies have confirmed significant binding interactions, making them promising candidates for diabetes treatment (Şenkardeş et al., 2022).

Exploring Antimicrobial Properties

Benzimidazole-oxadiazole hybrid molecules have demonstrated potent antimicrobial and anti-tubercular activities, significantly more potent than standard drugs. Their non-toxicity at higher concentrations and good selectivity index suggest their utility as antimicrobial agents, particularly in tuberculosis treatment (Shruthi et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

2-methylsulfanyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-25-18-11-6-5-10-17(18)20(24)22-12-7-14-23-15-13-21-19(23)16-8-3-2-4-9-16/h2-6,8-11,13,15H,7,12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJDXDQCPBVCIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate](/img/structure/B2759978.png)

![N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2759980.png)

![N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine hydrochloride](/img/structure/B2759981.png)

![2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide](/img/structure/B2759982.png)

![5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2759987.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2759993.png)

![tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate](/img/structure/B2759998.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2759999.png)